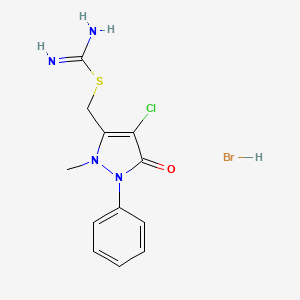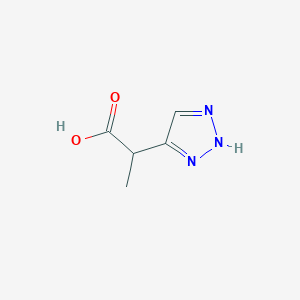
2-(1H-1,2,3-Triazol-5-yl)propanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-1,2,3-Triazol-5-yl)propanoic acid is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and material sciences . The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Triazol-5-yl)propanoic acid can be achieved through various methods. One common method involves the use of “Click” chemistry, which is a copper-catalyzed azide-alkyne cycloaddition reaction . This method is highly efficient and provides high yields of the desired product. The reaction typically involves the use of an alkyne and an azide in the presence of a copper catalyst under mild conditions.
Another method involves the use of Suzuki–Miyaura cross-coupling reaction in an aqueous medium . This method uses (S)-(-)-ethyl lactate as a starting material, which undergoes a cross-coupling reaction with different arylboronic acids to afford the target molecules in good yields.
Industrial Production Methods
Industrial production of 2-(1H-1,2,3-Triazol-5-yl)propanoic acid typically involves large-scale synthesis using the aforementioned methods. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-1,2,3-Triazol-5-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions can produce oxides, while substitution reactions can yield various substituted triazole derivatives .
Applications De Recherche Scientifique
2-(1H-1,2,3-Triazol-5-yl)propanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, photographic materials, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2-(1H-1,2,3-Triazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and hydrophobic interactions with active site residues of enzymes, leading to inhibition of enzyme activity . Molecular docking studies have shown that the compound can bind to the active site of carbonic anhydrase-II enzyme, inhibiting its activity .
Comparaison Avec Des Composés Similaires
2-(1H-1,2,3-Triazol-5-yl)propanoic acid can be compared with other similar compounds such as:
2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid: This compound has a similar triazole ring but differs in the position and type of substituents.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds have an amino group and are used in different applications.
The uniqueness of 2-(1H-1,2,3-Triazol-5-yl)propanoic acid lies in its specific triazole ring structure and its ability to undergo various chemical reactions, making it a versatile compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C5H7N3O2 |
|---|---|
Poids moléculaire |
141.13 g/mol |
Nom IUPAC |
2-(2H-triazol-4-yl)propanoic acid |
InChI |
InChI=1S/C5H7N3O2/c1-3(5(9)10)4-2-6-8-7-4/h2-3H,1H3,(H,9,10)(H,6,7,8) |
Clé InChI |
HQZXWGJQZSXBFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NNN=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



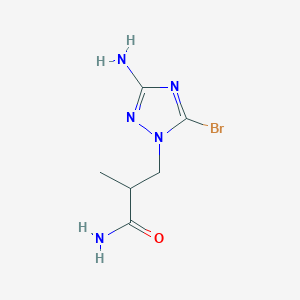
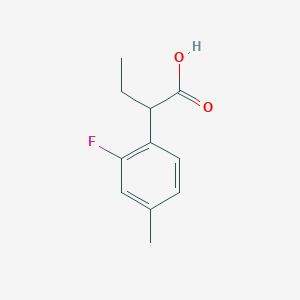

![5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239806.png)

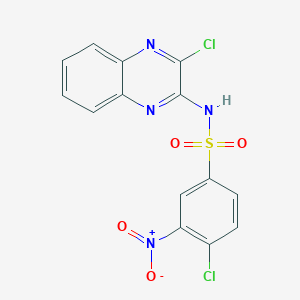
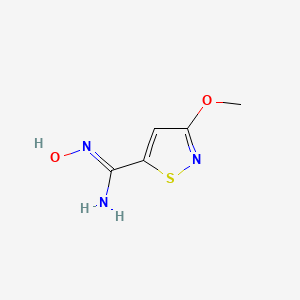
![6-(Dimethylamino)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15239824.png)
![rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15239838.png)
![1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B15239839.png)
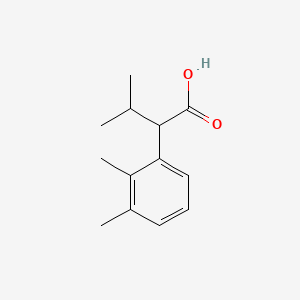
![2-Methyl-2,6-diazaspiro[3.5]nonane](/img/structure/B15239853.png)
